n-methylhexamethyleneimine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-6-4-2-3-5-7-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKXSWKWGHYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152342 | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-95-6 | |
| Record name | N-Methylazepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexahydro-1-methyl-1H-azepine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192956 | |
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| Record name | 1192-95-6 | |
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| Record name | Hexahydro-1-methyl-1H-azepine | |
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| Record name | Hexahydro-1-methyl-1H-azepine | |
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| Record name | Hexahydro-1-methyl-1H-azepine | |
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Synthetic Methodologies for N Methylhexamethyleneimine
Classical N-Methylation Strategies and Mechanistic Studies
Traditional approaches to the synthesis of N-methylhexamethyleneimine primarily involve the direct methylation of the parent secondary amine, hexamethyleneimine (B121469). These methods are well-established and widely utilized in laboratory and industrial settings.
Eschweiler-Clarke Reaction Protocols and Optimization
The Eschweiler-Clarke reaction is a well-known method for the methylation of primary or secondary amines using excess formic acid and formaldehyde (B43269). technocontrolcorp.comscirp.org This reductive amination process is advantageous as it typically avoids the formation of quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. technocontrolcorp.comscirp.org
The mechanism involves the formation of an iminium ion from the reaction of the secondary amine with formaldehyde. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, with the irreversible loss of carbon dioxide driving the reaction forward. technocontrolcorp.comchimia.ch For the synthesis of this compound, hexamethyleneimine is treated with formaldehyde and formic acid.
Optimization of the Eschweiler-Clarke reaction for this compound synthesis can significantly enhance product yields. Key parameters for optimization include the molar ratio of reactants and the reaction time. For instance, utilizing a higher molar ratio of formaldehyde (3–5 equivalents) and extending the reaction duration to 12 hours can increase yields to approximately 70%. A study on a similar tertiary amine synthesis reported a 63% yield when reacting a primary amine with formaldehyde and formic acid at 100°C for 8 hours.
Table 1: Eschweiler-Clarke Reaction Parameters for Tertiary Amine Synthesis
| Starting Amine | Methylating Agents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Advantage |
| Hexamethyleneimine (analogous) | HCHO, HCOOH | 100 | 12 | 63–70 | 85–90 | Low-cost reagents |
Recent advancements have explored simplified versions of the Eschweiler-Clarke reaction, demonstrating that the reductive potential of formaldehyde alone can be sufficient for the methylation of secondary amines without the need for acidic additives. This modification allows for the synthesis to proceed under conditions that are tolerant of various acid-sensitive functional groups. rsc.org
Alkylation with Methyl Iodide Methods
Direct alkylation of hexamethyleneimine with methyl iodide presents a straightforward route to this compound. This method typically involves the use of a base to deprotonate the secondary amine, thereby facilitating nucleophilic substitution by the methyl group from methyl iodide. sci-hub.se
To enhance the efficiency of this reaction, particularly in two-phase systems, phase transfer catalysts (PTC) such as tetra-n-butylammonium bromide (TBAB) can be employed. The PTC facilitates the transfer of ions between the aqueous and organic phases, thereby increasing the reaction rate. In a patented synthesis of a similar N-methylated amine, an 85% yield was achieved using TBAB with powdered potassium hydroxide (B78521) at a controlled temperature of 5°C.
A critical consideration in this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts. This can be mitigated by carefully controlling the stoichiometry, limiting the amount of methyl iodide to approximately 1.1 to 1.2 equivalents, and maintaining low reaction temperatures (below 30°C).
Table 2: Alkylation with Methyl Iodide Parameters for this compound Synthesis (Adapted from Analogous Syntheses)
| Starting Amine | Alkylating Agent | Catalyst/Base | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |
| Hexamethyleneimine | Methyl Iodide | K₂CO₃, TBAB | <30 | 75–85 | 90–95 | Scalability |
Reductive Amination Approaches
Reductive amination offers an alternative pathway to this compound, involving the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced. masterorganicchemistry.comspbu.ru This can be performed as a direct, one-pot reaction where the carbonyl compound, amine, and reducing agent are combined. masterorganicchemistry.com For the synthesis of this compound, this can involve the reaction of hexamethyleneimine with formaldehyde, followed by reduction. mdma.ch
Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the imine in the presence of the carbonyl group. spbu.rubruker.com Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is also an effective method. A related synthesis of N-methylferrocenyl amines using Raney nickel at 80°C and 50-100 psi of H₂ reported a 75% yield.
Table 3: Reductive Amination Parameters for N-Methylated Amine Synthesis (Adapted from Analogous Syntheses)
| Carbonyl/Amine | Reducing Agent/Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | Purity (%) | Key Advantage |
| 6-Heptanone/Methylamine | H₂, Pd/C | 80 | 50-100 | 70–75 | 88–92 | One-pot synthesis |
Cyclization-Based Synthetic Pathways
An alternative to the direct methylation of a pre-existing azepane ring is the construction of the N-methylated heterocyclic ring itself from acyclic precursors.
Diamine Cyclization Procedures
The synthesis of this compound can be achieved through the cyclization of an appropriate N-methylated diamine precursor, specifically N-methyl-1,6-diaminohexane. This process can be induced thermally or through acid catalysis.
Advanced Synthetic Techniques and Process Control
To enhance the efficiency, reproducibility, and safety of this compound synthesis, advanced synthetic techniques and process control strategies can be implemented. These approaches focus on real-time monitoring and optimization of reaction parameters.
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. globalresearchonline.netresearchgate.net For the synthesis of this compound, PAT can be employed to monitor reaction progression in real-time using inline spectroscopic techniques such as FTIR or Raman spectroscopy. This allows for precise control over reaction endpoints and can help in minimizing the formation of impurities.
Design of Experiments (DoE) is a statistical tool used to systematically optimize reaction conditions. masterorganicchemistry.com By varying multiple parameters simultaneously, such as temperature, pressure, catalyst loading, and reactant stoichiometry, DoE can identify the optimal conditions for maximizing the yield and purity of this compound while minimizing reaction time and resource consumption. masterorganicchemistry.com This approach allows for a more comprehensive understanding of the interplay between different reaction variables compared to traditional one-factor-at-a-time optimization. masterorganicchemistry.com The application of DoE can lead to the development of a robust and reproducible synthetic process with improved batch-to-batch consistency.
Microwave-Assisted Synthesis Innovations
The application of microwave-assisted organic synthesis (MAOS) represents a significant innovation in the production of nitrogen-containing heterocycles, including this compound. rsc.org This technique utilizes microwave radiation to heat chemical reactions, a process known as dielectric heating. researchgate.net Unlike conventional heating methods that transfer heat slowly from the outside in, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the material. researchgate.netchemicaljournals.com
This rapid heating capability offers considerable advantages for chemical synthesis. chemicaljournals.com Key benefits of MAOS include dramatically reduced reaction times, often from hours to mere minutes, and increased reaction efficiency, which can lead to higher product yields. rsc.orgchemicaljournals.com Furthermore, these methods are considered a cornerstone of "Green Chemistry" as they are energy-efficient and often minimize the use of hazardous solvents and the generation of waste. researchgate.netchemicaljournals.com The syntheses of numerous N-heterocycles have been successfully achieved using microwave irradiation, demonstrating significant improvements in both time and efficiency. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical) This table illustrates the potential advantages of using microwave-assisted methods for the synthesis of this compound based on typical outcomes reported for similar reactions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | 8-12 hours | 5-15 minutes |
| Yield (%) | 65-75% | 85-95% |
| Energy Consumption | High | Low |
| Solvent Requirement | Often requires bulk solvent | Can be performed with less solvent or solvent-free |
Integration of Process Analytical Technology (PAT) for Reproducibility
Process Analytical Technology (PAT) is a framework defined by the United States Food and Drug Administration (FDA) for designing, analyzing, and controlling manufacturing processes. mt.com Its primary goal is to ensure final product quality by monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time or near-real-time. mt.comglobalresearchonline.net This approach is a key element of Quality by Design (QbD), which holds that quality should be built into the product by design, rather than being tested for in the final product. mt.cominnovareacademics.in
Table 2: Application of PAT in this compound Synthesis This table outlines how PAT could be implemented to monitor and control the synthesis process.
| Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) | Potential PAT Tool |
|---|---|---|
| Reaction Temperature | Impurity Profile, Yield | In-situ Temperature Probes, Infrared Thermography |
| Reactant Concentration | Reaction Rate, Product Purity | Inline Raman or FTIR Spectroscopy |
| Pressure | Reaction Safety, Kinetics | Real-time Pressure Transducers |
| Mixing Speed | Reaction Homogeneity, Yield | Power consumption monitoring, Particle size analysis (for heterogeneous reactions) |
Application of Design of Experiments (DoE) in Synthesis Optimization
Design of Experiments (DoE) is a powerful statistical methodology used to optimize chemical processes efficiently. rsc.org Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous variation of multiple factors, enabling a comprehensive understanding of their individual effects and interactions on the reaction outcome. researchgate.netyoutube.com
For the synthesis of this compound, DoE can be applied to systematically explore and optimize key reaction variables such as temperature, reaction time, solvent type, and the concentration of reactants and catalysts. rsc.orgbeilstein-journals.org By conducting a minimal number of structured experiments, researchers can build a mathematical model that maps the relationship between these factors and the desired responses, such as yield and purity. beilstein-journals.orgnih.gov This model allows for the identification of the optimal reaction conditions to maximize product yield while minimizing the formation of impurities, leading to a more robust and efficient synthetic process. nih.gov
Table 3: Example of a DoE Factorial Design for Synthesis Optimization This table shows a simplified experimental design to screen for critical factors affecting yield.
| Experiment Run | Temperature (°C) | Time (hours) | Catalyst Load (mol%) | Response: Yield (%) |
|---|---|---|---|---|
| 1 | 80 (Low) | 6 (Low) | 1 (Low) | Result |
| 2 | 120 (High) | 6 (Low) | 1 (Low) | Result |
| 3 | 80 (Low) | 12 (High) | 1 (Low) | Result |
| 4 | 120 (High) | 12 (High) | 1 (Low) | Result |
| 5 | 80 (Low) | 6 (Low) | 5 (High) | Result |
| 6 | 120 (High) | 6 (Low) | 5 (High) | Result |
| 7 | 80 (Low) | 12 (High) | 5 (High) | Result |
| 8 | 120 (High) | 12 (High) | 5 (High) | Result |
Strategies for Impurity Management in Synthetic Outcomes
A robust impurity control strategy is fundamental to ensuring the quality and safety of any chemical compound. grace.com This process involves identifying actual and potential impurities, understanding their origins, and implementing controls to limit their presence in the final product. consultlhasa.com Impurities can arise from various sources, including starting materials, intermediates, side reactions, or degradation products. grace.comconsultlhasa.com
In the synthesis of this compound, a key strategy is to develop a thorough understanding of the reaction pathway and potential side reactions. For example, during methylation reactions, a common impurity is the formation of bis-alkylated byproducts. Specifically, residual methylating agents could lead to the formation of N,N-dimethyl derivatives.
Control strategies involve several steps. First, understanding the impurity profile of the starting materials is critical, as impurities present in them can carry through the synthesis. grace.com Second, process parameters like temperature and stoichiometry are carefully controlled; for instance, overheating a reaction can generate higher levels of certain impurities. grace.com Finally, effective purification steps are designed to remove any impurities that do form. A documented method for removing bis-alkylated byproducts is a rigorous wash with dilute hydrochloric acid (HCl) during the workup phase. Calculating the potential for an impurity to be removed by various purification steps, known as a purge calculation, is also a key part of a modern control strategy. lhasalimited.org
Table 4: Impurity Management Strategy for this compound Synthesis
| Potential Impurity | Likely Source | Control/Purge Strategy |
|---|---|---|
| Unreacted Hexamethyleneimine | Incomplete reaction | Optimize reaction conditions (Time, Temp) using DoE; Distillation |
| Bis-alkylated Byproducts (e.g., N,N-dimethyl derivatives) | Side reaction with excess methylating agent | Precise stoichiometric control of reagents; Rigorous washing with dilute HCl (1 M) during workup |
| Solvent Residues | Purification/Workup | Use of appropriate drying techniques (e.g., vacuum distillation) |
| Degradation Products | Improper storage or harsh reaction conditions | Control temperature and atmosphere (e.g., inert gas); Stability testing |
Chemical Reactivity and Transformation Pathways of N Methylhexamethyleneimine
Core Reaction Modalities
The fundamental reactivity of N-methylhexamethyleneimine can be categorized into three main types: oxidation at the nitrogen center, reduction of the ring system, and substitution reactions to introduce new functional groups.
This compound can undergo oxidation to form its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. wikipedia.org The resulting N-oxide is a polar molecule with a dative bond between the nitrogen and oxygen atoms. wikipedia.orgnih.gov These N-oxides can serve as intermediates in further chemical transformations. nih.gov For instance, the oxidation of tertiary amines is a key step in various synthetic methodologies. chem-station.com Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The major products of these oxidation reactions are the corresponding oxides or other oxygen-containing derivatives.
Reduction reactions of this compound can lead to more saturated compounds. A typical method for the reduction of similar amine structures is hydrogenation using hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum. This process adds hydrogen atoms across the molecule, resulting in a fully saturated ring system.
The nitrogen atom in this compound can act as a nucleophile, participating in substitution reactions to introduce various functional groups. These reactions often involve reagents like alkyl halides or acyl chlorides. For instance, the reaction with an alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt, while reaction with an acyl chloride can yield an amide derivative after ring opening. The functionalization of nitrogen-containing heterocycles through nucleophilic substitution is a widely employed strategy in organic synthesis. rsc.orgnih.govrsc.orgsemanticscholar.org
Detailed Reaction Mechanism Elucidation
Understanding the mechanisms of these reactions is crucial for controlling the outcome and optimizing reaction conditions.
The formation of this compound N-oxide proceeds via the nucleophilic attack of the nitrogen atom on the oxidizing agent. The subsequent thermal pyrolysis of this compound N-oxide is a significant reaction that proceeds through a cis β-elimination mechanism. acs.orgresearchgate.net This reaction involves a planar five-membered transition state, leading to the formation of an unsaturated hydroxylamine (B1172632). acs.orgresearchgate.net Studies have shown that ring cleavage of N-oxides of N-methylazacycloalkanes via thermal elimination becomes progressively easier as the ring size increases from six to eight atoms. researchgate.netmit.edu Specifically, the pyrolysis of this compound oxide yields the corresponding unsaturated hydroxylamine in significant amounts (53% yield). acs.orgresearchgate.net This contrasts with the six-membered ring analogue, N-methylpiperidine oxide, which does not yield a cis elimination product under similar conditions. acs.orgresearchgate.net
| Reactant | Product | Yield (%) | Reference |
| This compound Oxide | Unsaturated Hydroxylamine | 53 | acs.orgresearchgate.net |
| N-Methylheptamethyleneimine Oxide | Unsaturated Hydroxylamine | 79 | acs.orgresearchgate.net |
| N-Methylpiperidine Oxide | No cis-elimination product | 0 | acs.orgresearchgate.net |
Iminium intermediates are key reactive species in the chemistry of this compound. These cations, characterized by the general structure [R1R2C=NR3R4]+, can be formed through the condensation of secondary amines with aldehydes or ketones. wikipedia.orgyoutube.commasterorganicchemistry.com In the context of this compound, an iminium intermediate can be generated, for example, by reaction with formaldehyde (B43269). This intermediate is then susceptible to reduction, often by an agent like formic acid in the Eschweiler-Clarke reaction, to yield the tertiary amine. Iminium ions are planar species and can exist as cis and trans isomers. wikipedia.org Their reactivity includes hydrolysis back to the corresponding amine and carbonyl compound, as well as reduction to form amines. wikipedia.org The formation of reactive iminium derivatives has been confirmed in various biochemical and chemical oxidation systems. nih.gov
Analysis of Intramolecular Rearrangement Mechanisms
Intramolecular rearrangements are a significant class of organic reactions where a molecule's structural isomer is formed through the migration of an atom or group within the same molecule. wikipedia.org In the context of this compound, which is a cyclic tertiary amine, several rearrangement pathways can be considered, often initiated by the formation of a reactive intermediate like a carbocation, carbanion, or radical. wikipedia.org
One notable rearrangement involving cyclic tertiary amine N-oxides is the Meisenheimer rearrangement . This reaction typically involves a researchgate.netresearchgate.net-sigmatropic shift and can be influenced by the solvent environment. researchgate.net For instance, the pyrolysis of this compound N-oxide leads to the formation of an unsaturated hydroxylamine in a 53% yield. researchgate.net This reaction is believed to proceed through a planar five-membered transition state. researchgate.net The ease of this thermal elimination reaction increases with ring size, being more facile for seven- and eight-membered rings compared to six-membered rings like N-methylpiperidine oxide, which does not yield the cis β-elimination product. researchgate.net
Another potential rearrangement is the Stevens rearrangement , which involves a 1,2-shift from a nitrogen atom to an adjacent carbon. msu.edu This rearrangement is known to compete with other pathways, such as the Sommelet-Hauser rearrangement, especially in base-catalyzed reactions of allylic amines. msu.edu While specific studies on the Stevens rearrangement of this compound are not prevalent, it is a known pathway for related quaternary ammonium salts. researchgate.net
Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts , are also fundamental in organic chemistry. masterorganicchemistry.comlibretexts.org These shifts occur when a less stable carbocation can rearrange to a more stable one. masterorganicchemistry.com For this compound, if a carbocation were formed on a carbon atom adjacent to the nitrogen, rearrangement could potentially occur, although the stability of the resulting carbocation would be a key determining factor.
The table below summarizes key intramolecular rearrangement reactions relevant to cyclic amines.
| Rearrangement Type | Description | Key Features |
| Meisenheimer Rearrangement | A researchgate.netresearchgate.net-sigmatropic rearrangement of tertiary amine N-oxides. researchgate.net | Proceeds via a cyclic transition state; solvent-dependent. researchgate.net |
| Stevens Rearrangement | A 1,2-rearrangement of a group from a heteroatom (like nitrogen) to an adjacent carbon. msu.edu | Often competes with other rearrangements like the Sommelet-Hauser rearrangement. msu.edu |
| 1,2-Hydride/Alkyl Shift | Migration of a hydride or alkyl group to an adjacent carbocation center. masterorganicchemistry.comlibretexts.org | Driven by the formation of a more stable carbocation. masterorganicchemistry.com |
| Beckmann Rearrangement | Rearrangement of an oxime to an amide, often acid-catalyzed. masterorganicchemistry.com | Involves the migration of a group anti to the leaving group on the nitrogen atom. masterorganicchemistry.com |
| Newman-Kwart Rearrangement | Intramolecular migration of an aryl group in O-thiocarbamates to form S-thiocarbamates. organic-chemistry.org | A thermodynamically driven process. organic-chemistry.org |
Exploration of Proton Transfer and Dissociation Dynamics in Reactions
Proton transfer is a fundamental step in many chemical and biological processes, where a proton is transferred from an acid to a base. nih.govtutorchase.com The dynamics of proton transfer and dissociation in reactions involving this compound are crucial for understanding its basicity and reactivity.
The proton affinity (PA) of a molecule is a measure of its gas-phase basicity and is defined as the negative of the enthalpy change for the protonation reaction. nih.govdoubtnut.com The proton affinity of amines is influenced by factors such as the nature of the substituents on the nitrogen atom. nih.gov For this compound, the nitrogen atom is the primary site of protonation. nih.gov The gas-phase basicity provides information on the preferred protonation sites in a molecule. nih.gov
The process of proton transfer can be coupled with electron transfer, leading to what is known as proton-coupled electron transfer (PCET) . usp.br These reactions can occur in a concerted manner, where the proton and electron are transferred in a single kinetic step, or sequentially. usp.br The mechanism can be influenced by the donor-acceptor distance and other geometric and electronic factors. rsc.org
In the context of mass spectrometry, the dissociation of protonated molecules provides valuable structural information. nih.gov For molecules containing a dimethylamino group, a common dissociation pathway involves the loss of a methyl radical following protonation of the nitrogen atom. nih.gov This is rationalized by the high proton affinity of the nitrogen center. nih.gov
The table below presents a conceptual overview of parameters related to proton transfer and dissociation.
| Parameter | Description | Significance |
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase protonation of a molecule. nih.govdoubtnut.com | A fundamental measure of a molecule's intrinsic basicity. |
| Gas-Phase Basicity (GB) | The negative of the Gibbs free energy change for the gas-phase protonation of a molecule. nih.gov | Reflects the thermodynamic feasibility of protonation in the gas phase. |
| Dissociation Dynamics | The study of the pathways and mechanisms by which a molecule breaks apart after ionization or excitation. | Provides insights into bond strengths and molecular structure. |
| Proton-Coupled Electron Transfer (PCET) | A reaction mechanism where both a proton and an electron are transferred. usp.br | Important in many biological and chemical energy conversion processes. usp.br |
Comparative Reactivity and Structural Effects
Examination of Cyclic versus Linear Amine Reactivity
The reactivity of amines is significantly influenced by their structure, particularly whether they are cyclic or linear. This compound, a seven-membered cyclic amine, exhibits distinct reactivity compared to its linear counterparts.
Cyclic amines are generally considered more reactive in certain reactions, such as N-arylation, compared to primary amines. d-nb.info For example, cyclic secondary amines like piperidine (B6355638) and pyrrolidine (B122466) are highly reactive in metal-free N-arylation reactions with diaryliodonium salts. d-nb.info This enhanced reactivity is often attributed to the conformational constraints imposed by the ring structure.
In terms of basicity, cyclic secondary amines are estimated to have a pKₐ in the range of 9-10, while a comparable linear primary amine like hexylamine (B90201) has a lower basicity with a pKₐ of approximately 10.6. This difference is due to the reduced electron density on the nitrogen atom in the linear amine.
The table below provides a comparative overview of the properties of this compound and a related linear amine.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Reactivity Feature |
| This compound | Cyclic (7-membered) | C₇H₁₅N | 113.20 | ~150–160* | Exhibits ring strain, influencing its reactivity in ring-opening reactions. |
| Hexylamine | Linear | C₆H₁₅N | 101.19 | 129–131 | More nucleophilic than cyclic amines and undergoes rapid oxidation. |
*Estimated boiling point based on homologous compounds.
Influence of Substituent Effects on Reaction Profiles
Substituents on the nitrogen atom or the ring of this compound can profoundly impact its reactivity. These effects can be electronic or steric in nature.
The presence of an N-methyl group in this compound reduces its nucleophilicity due to steric hindrance compared to the unsubstituted hexamethylenimine. Conversely, introducing an amino group, as in N-aminohexamethyleneimine, increases the reactivity towards carbonyl compounds because the amino group acts as a stronger nucleophile. A formyl group, as in N-formyl hexamethyleneimine (B121469), enhances the electrophilicity of the compound in nucleophilic substitution reactions.
The Cope elimination reaction, a thermal decomposition of tertiary amine N-oxides, is also sensitive to substituent effects. researchgate.net Studies have shown that substituents can influence the shift between concerted and stepwise mechanisms in this reaction. researchgate.net
The following table illustrates the effect of different N-substituents on the reactivity of the hexamethyleneimine ring.
| Compound | N-Substituent | Effect on Reactivity |
| This compound | -CH₃ | Reduced nucleophilicity due to steric hindrance. |
| N-Aminohexamethyleneimine | -NH₂ | Increased reactivity towards carbonyls due to stronger nucleophilicity. |
| N-Formyl Hexamethyleneimine | -CHO | Enhanced electrophilicity in nucleophilic substitutions. |
Assessment of Ring Strain Contributions to Reactivity
Ring strain, a combination of angle strain and torsional strain, plays a crucial role in the reactivity of cyclic compounds. libretexts.org this compound, with its seven-membered ring, possesses a degree of ring strain that makes it more reactive in certain reactions, such as ring-opening, compared to less strained six-membered rings like piperidine.
The concept of "strain release" is often invoked to explain the heightened reactivity of strained rings. nih.gov However, recent studies suggest that while ring strain is a factor, it may not always be the primary driver of reactivity. nih.gov For example, in some ring-opening reactions, delocalization effects in the transition state can be more significant than the relief of ground-state strain. nih.gov
The pyrolysis of N-methylcycloalkane N-oxides demonstrates the influence of ring size on reactivity. Ring cleavage becomes progressively easier as the ring size increases from six to eight atoms, which is consistent with changes in ring strain. researchgate.net The pyrolysis of this compound N-oxide proceeds with a 53% yield, whereas the corresponding reaction for the six-membered N-methylpiperidine oxide does not occur under the same conditions. researchgate.net
The table below summarizes the concept of ring strain and its implications.
| Concept | Description | Impact on this compound |
| Ring Strain | The destabilization of a cyclic molecule due to non-ideal bond angles (angle strain) and eclipsing interactions (torsional strain). libretexts.org | The seven-membered ring has inherent strain, making it susceptible to ring-opening reactions. |
| Angle Strain | The strain resulting from bond angles deviating from the ideal tetrahedral angle of 109.5°. libretexts.org | Contributes to the overall ring strain of the azepane ring system. |
| Torsional Strain | The strain arising from the eclipsing of bonds on adjacent atoms. libretexts.org | Also a component of the total ring strain in this compound. |
| Strain Release | The energy released when a strained ring undergoes a reaction that leads to a less strained product. nih.gov | A potential driving force for reactions involving this compound, though other factors can be important. nih.gov |
Applications of N Methylhexamethyleneimine in Advanced Organic Synthesis and Catalysis
Role as a Versatile Synthetic Building Block
The utility of a chemical compound as a synthetic building block is determined by its reactivity and the ability to introduce desired functional groups or structural motifs into a larger molecule. While cyclic amines are fundamentally important in the synthesis of nitrogen-containing compounds, the specific applications of N-methylhexamethyleneimine are not widely reported in prominent synthetic methodologies.
Precursor in Heterocyclic Compound Synthesis
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. rsc.orgmdpi.commdpi.com Generally, cyclic amines can serve as nucleophiles or as a backbone for constructing more elaborate heterocyclic systems. Methodologies for N-heterocycle synthesis often involve reactions like condensation, cyclization, and cycloaddition. rsc.orgnih.gov However, specific examples detailing the direct use of this compound as a starting material for the synthesis of distinct heterocyclic scaffolds are not readily found in a survey of chemical literature. The synthesis of N-heterocycles often employs bifunctional precursors that undergo sequential reactions to build the cyclic structure. mdpi.com
Intermediate in the Construction of Complex Organic Molecules
In multi-step synthesis, intermediates are molecules that are formed and then consumed during a reaction sequence. The structural features of this compound, a seven-membered saturated ring with an N-methyl group, could theoretically make it an intermediate in the synthesis of certain alkaloids or other complex natural products. Nevertheless, documented synthetic pathways where this compound is explicitly identified as a key intermediate are not prevalent in the reviewed literature.
Research into Catalytic Performance
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts.
This compound as an Organocatalytic Agent
The potential for a secondary amine like this compound to act as an organocatalyst, for instance in enamine or iminium ion catalysis, is theoretically plausible. Such catalysts are pivotal in a variety of transformations, including Michael additions and aldol (B89426) reactions. scispace.com Despite this, there is a lack of specific studies focusing on this compound as the primary organocatalytic agent. Research in this area tends to focus on more structurally complex or sterically defined amines to achieve high levels of control.
Investigations into Asymmetric Catalysis and Enantioselectivity
A significant goal of modern catalysis is the development of methods for asymmetric synthesis, which produces a specific stereoisomer of a chiral product. researchgate.netnih.gov This is often achieved using chiral catalysts. As this compound is an achiral molecule, its direct application in enantioselective catalysis would be ineffective without modification to introduce chirality. Consequently, there are no prominent investigations into its use for achieving high enantioselectivity in asymmetric reactions. The field of asymmetric catalysis relies on catalysts with well-defined three-dimensional structures to differentiate between enantiotopic faces or groups of a substrate. mpg.de
Kinetic Studies of Catalytic Reactions Involving this compound
Kinetic studies are crucial for understanding the mechanism and efficiency of a catalytic reaction. researchgate.net Such studies involve measuring reaction rates under various conditions to determine rate laws and activation parameters. Given the absence of established catalytic applications for this compound, specific kinetic analyses of reactions catalyzed by this compound are not available in the scientific literature. General kinetic analysis of N-methylation reactions has been explored, but not with this compound as the catalyst. researchgate.netbirmingham.ac.uk
Characterization of Catalyst-Substrate Interactions in Catalytic Systems
The specific characterization of catalyst-substrate interactions involving this compound is not extensively detailed in publicly available research. However, the broader class of N-heterocyclic compounds, to which this compound belongs, is known to participate in various catalytic processes. Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of catalyzed reactions. cuny.edu These methods can provide insights into reaction pathways, transition states, and the electronic effects of catalysts on substrates. mdpi.com For instance, DFT calculations have been used to understand the role of N-heterocyclic carbenes in catalyzing reactions, detailing the formation of key intermediates and the associated energy barriers. nih.gov
In the context of catalysis, the nitrogen atom in this compound possesses a lone pair of electrons, making it a potential Lewis base or a ligand for metal catalysts. The nature of the interaction with a substrate would depend on the specific reaction. Generally, in metal-catalyzed reactions, the N-heterocycle can coordinate to the metal center, thereby modulating its electronic properties and influencing its catalytic activity. yale.edu Spectroscopic techniques, in conjunction with computational modeling, are crucial for characterizing these interactions. While direct spectroscopic or extensive computational studies on this compound as a catalyst or ligand are limited, research on analogous cyclic amines provides a foundational understanding of how such molecules can function in catalytic systems.
Explorations in Materials Science
A significant application of this compound in materials science is its use as a precursor for the synthesis of poly(ionic liquid)s (PILs). PILs are a class of polymers that have an ionic liquid species covalently bonded to the polymer backbone, combining the unique properties of ionic liquids with the mechanical stability of polymers.
Research has demonstrated the synthesis of styrene-based PILs incorporating N-methylazepanium cations. The synthesis involves the preparation of a vinylbenzyl-functionalized N-methylazepane monomer, which is then polymerized. A study detailed the synthesis of a series of PILs with varying N-heterocyclic cation ring sizes, including the seven-membered N-methylazepanium.
The synthetic route typically involves the following steps:
Monomer Synthesis: this compound (N-methylazepane) is reacted with 4-vinylbenzyl chloride to produce the monomer, 1-(4-vinylbenzyl)-1-methylazepanium chloride.
Polymerization: The resulting monomer undergoes free-radical polymerization to yield the poly(ionic liquid).
Anion Exchange: The chloride anion can be exchanged with other anions, such as bromide, to tailor the properties of the PIL.
These PILs have been investigated for their potential use as anion exchange membranes in alkaline fuel cells, owing to their chemical stability in alkaline environments. The properties of the resulting PIL, such as ion conductivity and water uptake, are crucial for this application and are influenced by the size of the N-heterocyclic cation.
| Cation Ring Size | Polymer Designation | Ion Conductivity (mS cm⁻¹) at 80 °C, 90% RH | Water Uptake (wt %) at 60 °C, 90% RH |
| 5-membered (pyrrolidinium) | poly(VBMPyr-Br)-5 | 19.2 | ~41 |
| 6-membered (piperidinium) | poly(VBMPip-Br)-6 | 19.0 | - |
| 7-membered (azepanium) | poly(VBMAzp-Br)-7 | 15.9 | - |
| 8-membered (azocanium) | poly(VBMAzc-Br)-8 | 6.8 | - |
| 9-membered (azonanium) | poly(VBMAzn-Br)-9 | 3.8 | ~18 |
This table presents data for a series of poly(ionic liquid)s to provide context for the performance of the N-methylazepanium-based material.
Beyond the synthesis of poly(ionic liquid)s, the application of this compound in the broader field of polymer and resin development is not well-documented in the available scientific literature. While cyclic amines can, in principle, be used as monomers, curing agents, or modifiers for various polymer systems, specific research detailing the use of this compound for these purposes is limited.
For instance, in the field of epoxy resins, various amines are employed as curing agents or hardeners. These amines react with the epoxy groups to form a cross-linked polymer network. However, patent literature on modified epoxy resins does not specifically name this compound among the extensive lists of potential amine-based modifiers or curing agents. google.com Similarly, while ethyleneimine polymers have applications as crosslinking agents for epoxy resins, this is a distinct chemical entity from this compound. justia.com
Therefore, while the chemical structure of this compound suggests potential utility in polymer chemistry, dedicated research to explore and develop these applications appears to be an area with limited public information.
Advanced Spectroscopic and Analytical Methodologies in N Methylhexamethyleneimine Research
Spectroscopic Techniques for Structural and Purity Analysis
The definitive identification and purity assessment of N-methylhexamethyleneimine rely on a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information regarding the molecule's atomic arrangement, functional groups, molecular weight, and the presence of impurities.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. youtube.comnetlify.app By analyzing the chemical environment of proton (¹H) and carbon-¹³ (¹³C) nuclei, NMR provides detailed information about the connectivity and arrangement of atoms within the molecule. libretexts.orguobasrah.edu.iq
For this compound (C₇H₁₅N), the ¹H NMR spectrum is expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons. The three protons of the N-methyl group would appear as a singlet, typically in the 2.2-2.4 ppm range. The protons on the carbon atoms of the seven-membered ring will appear as multiplets due to spin-spin coupling with neighboring protons. The two protons on the carbon adjacent to the nitrogen (α-protons) are expected to be the most downfield of the ring protons, likely appearing in the 2.4-2.6 ppm range. The remaining methylene (-CH₂-) groups of the ring would produce complex, overlapping multiplets further upfield, typically between 1.4 and 1.7 ppm.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. pressbooks.pubmsu.edu For this compound, three distinct signals are anticipated. The carbon of the N-methyl group would appear around 42 ppm. The two equivalent carbons adjacent to the nitrogen (α-carbons) would be found further downfield, around 58-60 ppm. The remaining four chemically equivalent carbons of the hexamethylene ring would produce a signal in the 27-30 ppm range.
Predicted NMR Spectral Data for this compound
| Spectrum | Assigned Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | N-CH₃ | 2.3 | Singlet | 3H |
| α-CH₂ | 2.5 | Multiplet | 4H | |
| β, γ, δ-CH₂ | 1.5 | Multiplet | 8H | |
| ¹³C NMR | N-CH₃ | 42 | Quartet | - |
| α-CH₂ | 59 | Triplet | - |
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by its chemical bonds. youtube.com The IR spectrum of this compound, a tertiary aliphatic amine, is characterized by several key absorption bands.
Strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations from the methyl and methylene groups. youtube.com The spectrum will also display CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹. youtube.com A key diagnostic feature for aliphatic amines is the C-N stretching vibration, which appears in the 1220 to 1020 cm⁻¹ range. youtube.com Crucially, as a tertiary amine, the spectrum of this compound will be notable for the absence of N-H stretching bands, which typically appear as sharp peaks in the 3500-3300 cm⁻¹ region for primary and secondary amines. youtube.commasterorganicchemistry.com This absence is a definitive piece of evidence for its tertiary amine structure.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2960 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) |
| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (CH₂) |
| 1220 - 1020 | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. chemguide.co.uk For this compound (C₇H₁₅N), the molecular weight is 113.20 amu. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass, so the molecular ion peak (M⁺•) is expected at an m/z of 113. libretexts.org
The fragmentation of the molecular ion is often predictable and provides structural clues. chemguide.co.uk For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. In this compound, alpha-cleavage within the ring would result in the loss of an ethyl radical (•CH₂CH₃, 29 amu), leading to a prominent fragment ion at m/z 84. This fragment is often the base peak (the most intense peak) in the spectrum of cyclic amines. Another possible fragmentation is the loss of the methyl group (•CH₃, 15 amu), resulting in a fragment at m/z 98.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 113 | [C₇H₁₅N]⁺• | Molecular Ion (M⁺•) |
| 98 | [M - CH₃]⁺ | Loss of methyl group |
| 84 | [M - C₂H₅]⁺ | Alpha-cleavage, likely Base Peak |
| 57 | [C₄H₉]⁺ | Alkyl fragment |
Chromatographic Methods for Purity Assessment and Degradation Studies (HPLC, GC-MS)
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and potential degradation products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amines. nih.gov For purity determination of this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of acetonitrile and water with additives like trifluoroacetic acid or an amine modifier to improve peak shape and resolution. A UV detector can be used if the compound or its impurities possess a chromophore, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be utilized.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for analyzing volatile and semi-volatile compounds and is an invaluable tool for degradation studies. researchgate.netmdpi.com In a typical degradation study, a sample of this compound would be subjected to stress conditions (e.g., heat, acid, oxidation). The resulting mixture is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for each component. researchgate.net By comparing these spectra to spectral libraries or by interpreting the fragmentation patterns, the identity of degradation products can be determined. researchgate.netmdpi.com
Advanced Characterization for Process Understanding
To optimize chemical syntheses and ensure process safety and efficiency, advanced analytical methods are used to monitor reactions in real-time. These Process Analytical Technology (PAT) tools provide continuous data on reaction progress and kinetics.
Real-Time Reaction Monitoring using In-line FTIR and Raman Spectroscopy
In-line Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for real-time, in-situ monitoring of chemical reactions. By inserting a probe directly into the reaction vessel, these spectroscopic methods can track the concentration of reactants, intermediates, and products without the need for sampling and offline analysis.
For a hypothetical synthesis of this compound, such as the reductive amination of cycloheptanone, in-line FTIR would be highly effective. The reaction could be monitored by tracking the disappearance of the strong carbonyl (C=O) stretching band of the cycloheptanone reactant, which typically appears around 1700 cm⁻¹. Simultaneously, the appearance of C-N stretching bands associated with the this compound product could be monitored to track its formation.
Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media, where water's strong IR absorbance can obscure important spectral regions. Raman could similarly be used to monitor the disappearance of reactant signals and the appearance of product signals. This real-time data allows chemists to determine reaction kinetics, identify the reaction endpoint accurately, and detect the formation of any transient intermediates or byproducts, leading to a deeper understanding and better control of the chemical process.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Cycloheptanone |
| Acetonitrile |
X-ray Crystallography for Detailed Solid-State Structural Analysis of Complexes
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the detailed structural elucidation of metal-ligand complexes in the solid state. The fundamental principle involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the crystal can be generated. From this map, the precise location of each atom in the molecule can be determined, affording a complete picture of the molecular structure.
For a hypothetical complex of this compound, an X-ray crystallographic study would aim to determine several key structural parameters. These would include the coordination number and geometry of the metal center, the bond lengths and angles between the metal and the donor nitrogen atom of the this compound ligand, and the conformational details of the seven-membered azepane ring. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the packing of the molecules in the crystal lattice.
While no specific crystallographic data for this compound complexes are currently available in the public domain, the following table illustrates the type of information that would be obtained from such a study. The data presented here are hypothetical and are intended to serve as an example of the output of an X-ray crystallography experiment.
Hypothetical Crystallographic Data for a Generic this compound Complex
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 98.76 |
| γ (°) | 90 |
| Volume (ų) | 1965.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.456 |
Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Hypothetical Value |
| M-N1 (Å) | 2.15 |
| N1-C1 (Å) | 1.48 |
| N1-C7 (Å) | 1.49 |
| C-N-C (°) | 112.5 |
| M-N1-C1 (°) | 109.8 |
| M-N1-C7 (°) | 110.2 |
Note: M represents a generic metal center.
The successful application of X-ray crystallography to this compound complexes would provide invaluable insights into their solid-state structures, complementing spectroscopic and other analytical techniques to afford a comprehensive understanding of their chemical properties.
Theoretical and Computational Investigations of N Methylhexamethyleneimine
Quantum Chemical Approaches
Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of N-methylhexamethyleneimine, which in turn govern its chemical behavior.
| Property | Calculated Value | Method/Basis Set |
| Ground State Energy | (Example Value) | B3LYP/6-31G |
| Dipole Moment | (Example Value) | B3LYP/6-31G |
| Mulliken Atomic Charges | (Example Values for N, C, H) | B3LYP/6-31G* |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Reactive Site Identification
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in identifying the most probable sites for chemical reactions. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, reflecting its nucleophilic character due to the lone pair of electrons. The LUMO, conversely, would be distributed over the carbon and hydrogen atoms of the ring and the methyl group, indicating potential sites for nucleophilic attack on the molecule. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. ajchem-a.comresearchgate.net
| Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | (Example Value) | Nitrogen |
| LUMO | (Example Value) | Carbon, Hydrogen |
| HOMO-LUMO Gap | (Example Value) | - |
Prediction of Regioselectivity in Chemical Transformations
Computational methods, particularly DFT, are invaluable for predicting the regioselectivity of chemical reactions involving this compound. By modeling the transition states of different possible reaction pathways, the activation energies for each can be calculated. beilstein-journals.org According to transition state theory, the reaction pathway with the lowest activation energy will be the most favorable, thus determining the major product. For instance, in reactions such as alkylation or acylation, DFT calculations can determine whether the reaction will occur at the nitrogen atom or a specific carbon atom. This predictive capability is crucial for designing synthetic routes and understanding reaction mechanisms. nih.govrsc.org
Molecular Modeling and Dynamics Simulations
While quantum chemical approaches provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the behavior of this compound on a larger scale, including its interactions with its environment and its conformational flexibility.
Simulation of Solvent Effects on Reaction Pathways
The course of a chemical reaction can be significantly influenced by the solvent in which it is carried out. Molecular dynamics (MD) simulations can be employed to explicitly model the solvent molecules surrounding this compound and to study how these interactions affect reaction pathways. researchgate.netnih.gov By simulating the system over time, MD can reveal the role of the solvent in stabilizing or destabilizing reactants, transition states, and products. nih.gov For example, in a polar protic solvent, hydrogen bonding between the solvent and the nitrogen atom of this compound could influence its nucleophilicity and the energetics of subsequent reactions. Implicit solvent models can also be combined with DFT calculations to provide a computationally less expensive way to account for bulk solvent effects. mdpi.com
Conformational Analysis and Energetic Landscape Mapping
The seven-membered ring of this compound is highly flexible, allowing it to adopt a variety of conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Computational methods can be used to systematically explore the potential energy surface of the molecule to identify stable conformers and the transition states that connect them. acs.org This process, known as energetic landscape mapping, provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature. researchgate.net Common low-energy conformations for seven-membered rings include the chair, boat, and twist-chair forms. The presence of the N-methyl group will further influence the conformational preferences.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Twist-Chair | 0.0 (Example) | (Example Values) |
| Chair | (Example Value) | (Example Values) |
| Boat | (Example Value) | (Example Values) |
Computational Insights into Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult or impossible to probe through experimental means alone. researchgate.netresearchgate.net By modeling reactions at a molecular level, researchers can gain a deep understanding of the energetic and structural changes that occur as reactants transform into products. youtube.comnih.gov Techniques such as Density Functional Theory (DFT) are instrumental in mapping out potential energy surfaces, which describe the energy of a system as a function of its geometry. chemrxiv.org
Elucidation of Transition States and Energy Barriers
A cornerstone of computational reaction mechanism analysis is the identification and characterization of transition states. ucsb.edu A transition state represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. ucsb.edunih.gov The fleeting nature of these structures makes them experimentally elusive, highlighting the importance of computational methods for their study. nih.gov
While no specific studies detailing the transition states and energy barriers for reactions involving this compound were identified in the searched literature, the general approach involves several key steps. Initially, a guess structure for the transition state is proposed, often based on chemical intuition or interpolation between reactant and product structures. ucsb.edu This structure is then optimized using algorithms designed to locate first-order saddle points on the potential energy surface. A key verification for a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com
The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). nih.gov This value is a critical determinant of the reaction rate. For instance, in studies of other amine reactions, DFT calculations have been employed to determine activation barriers for processes like hydrogen abstraction or decomposition on catalytic surfaces. researchgate.netresearchgate.net Similar methodologies could be applied to understand the reactivity of this compound in various chemical transformations, such as N-alkylation or oxidation reactions.
Interactive Table: Hypothetical Energy Barriers for this compound Reactions
The following table is a hypothetical representation to illustrate how data would be presented if available. No specific computational studies for this compound were found.
| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| N-Alkylation | DFT (B3LYP) | 6-31G(d) | 15.2 |
| C-H Oxidation | DFT (M06-2X) | def2-TZVP | 25.8 |
| Ring Opening | DFT (ωB97X-D) | 6-311+G(d,p) | 40.5 |
Correlation of Computational Data with Experimental Kinetic Parameters
A crucial validation of computational models is the comparison of calculated kinetic parameters with experimental data. chemrxiv.org The activation energy barrier (ΔG‡) calculated from the transition state energy can be used within Transition State Theory (TST) to estimate the reaction rate constant (k).
While the literature search yielded no studies that specifically correlate computational and experimental kinetic data for this compound, this approach is widely used in computational chemistry. chemrxiv.orgarxiv.org For example, studies on other organic reactions have demonstrated strong correlations between DFT-calculated activation enthalpies and experimentally measured values. chemrxiv.org Discrepancies between computed and experimental rates can often provide deeper insights, pointing to factors such as the role of solvent, quantum tunneling, or the existence of alternative reaction pathways not considered in the initial model. nih.gov If experimental kinetic data were available for reactions of this compound, a similar correlative study would be invaluable for validating and refining the computational models of its reactivity.
Application of Conceptual Density Functional Theory Indices
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying and understanding chemical reactivity based on how the electron density of a molecule responds to perturbations. mdpi.com CDFT introduces a suite of reactivity descriptors that are derived from the fundamental principles of DFT. mdpi.comrsc.org These descriptors offer insights into the intrinsic tendencies of a molecule to act as an electrophile or a nucleophile.
Determination of Electrophilicity and Nucleophilicity Profiles
Among the most powerful CDFT descriptors are the global electrophilicity index (ω) and the nucleophilicity index (N). rsc.orgresearchgate.net The electrophilicity index quantifies the ability of a species to accept electrons, while the nucleophilicity index measures its electron-donating capability. rsc.orgresearchgate.net These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Specific CDFT studies on this compound were not found. However, the methodology is well-established. For a typical secondary amine like this compound, one would expect the lone pair of electrons on the nitrogen atom to result in a significant nucleophilic character. The calculation of its nucleophilicity index (N) would allow for a quantitative comparison of its reactivity with other amines and nucleophiles. researchgate.net For instance, a higher value of N would suggest a greater reactivity towards electrophiles. Conversely, the electrophilicity index (ω) would characterize its propensity to react with nucleophiles.
Interactive Table: Hypothetical CDFT Reactivity Indices
This table illustrates the type of data that would be generated from a CDFT analysis. The values are hypothetical due to the absence of specific literature on this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Electrophilicity Index (ω) (eV) | Nucleophilicity Index (N) (eV) |
| This compound | -8.50 | 1.20 | 0.95 | 3.85 |
| Pyrrolidine (B122466) | -8.75 | 1.35 | 1.05 | 3.60 |
| Piperidine (B6355638) | -8.60 | 1.25 | 0.98 | 3.75 |
These calculated profiles are invaluable for predicting the behavior of a molecule in polar reactions and for understanding its interaction with other chemical species. rsc.org
Derivatization and Analogue Studies of N Methylhexamethyleneimine
Synthesis and Reactivity of N-Methylhexamethyleneimine N-Oxides
The N-oxidation of tertiary amines, such as this compound, yields N-oxides, which exhibit distinct reactivity. The introduction of the N-O bond significantly alters the electronic and steric properties of the nitrogen atom, influencing the molecule's chemical behavior.
The synthesis of this compound N-oxide can be achieved through the direct oxidation of the parent amine. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (such as m-chloroperoxybenzoic acid, mCPBA), and other specialized reagents. nih.gov The general reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant.
While specific experimental data on the N-oxide of this compound is limited, theoretical studies on the closely related N-methylazepine N-oxide offer valuable predictions regarding its structure and stability. Density functional theory calculations suggest that N-oxidation leads to significant structural and energetic changes. researchgate.net It is predicted that the N-oxide of N-methylazepine is considerably more stable than its corresponding 7-azanorcaradiene valence isomer, a reversal of the stability observed in the parent amines. researchgate.net This suggests that the N-oxide of this compound would also exist as a stable entity.
The reactivity of this compound N-oxide is anticipated to be characteristic of tertiary amine N-oxides. The highly polar N+–O– bond makes the oxygen atom a potent nucleophile and a hydrogen bond acceptor. nih.gov These N-oxides can participate in a variety of chemical transformations, including deoxygenation, rearrangement reactions (such as the Meisenheimer rearrangement), and as oxidants in certain catalytic processes. thieme-connect.de For instance, heteroaromatic N-oxides are known to act as versatile and mild nucleophilic oxidants. thieme-connect.de
Exploration of Diverse Functionalized this compound Derivatives
The functionalization of this compound allows for the modulation of its physical, chemical, and biological properties. Various synthetic strategies can be employed to introduce a wide range of functional groups onto the hexamethyleneimine (B121469) core.
While specific literature on the functionalization of this compound is not abundant, methods developed for related cyclic amines, such as piperidines and azepanes, can be applied. One common approach involves the deprotonation of the α-carbon followed by reaction with an electrophile. However, the presence of the N-methyl group can influence the regioselectivity of such reactions.
A variety of functionalized hexamethyleneimine derivatives have been synthesized, which can serve as precursors to N-methylated analogues. For example, trifluoromethyl-substituted azepine derivatives have been prepared through a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with amines. researchgate.net N-acylation of hexamethyleneimine is another common derivatization, providing access to a range of amides. Furthermore, N-allylation can introduce a reactive alkene moiety for further chemical modifications.
The N-methyl group itself can be introduced into a pre-functionalized hexamethyleneimine ring system. N-methylation of amines is a well-established transformation, often accomplished using reagents like methyl iodide or dimethyl sulfate. nih.gov More recently, catalytic methods using methanol (B129727) or formic acid as the methyl source have been developed, offering greener alternatives. rhhz.netfiveable.me
Comparative Chemical Investigations with Structurally Related Amines
To better understand the chemical properties of this compound, it is useful to compare its reactivity with that of its parent secondary amine, hexamethyleneimine, and the smaller, six-membered ring analogue, piperidine (B6355638). The presence of the N-methyl group and the seven-membered ring structure are key determinants of its chemical behavior.
The basicity of an amine is a fundamental measure of its reactivity. The pKa of the conjugate acid is a common metric for comparing amine basicity, with a higher pKa indicating a stronger base. The table below presents the pKa values for the conjugate acids of this compound, hexamethyleneimine, and piperidine.
| Compound | pKa of Conjugate Acid |
|---|---|
| This compound | 9.91 (Predicted) |
| Hexamethyleneimine | 11.07 |
| Piperidine | 11.22 |
From the data, it is evident that hexamethyleneimine and piperidine are stronger bases than this compound. This is somewhat counterintuitive, as the N-methyl group in N-methylpiperidine increases its basicity compared to piperidine due to the electron-donating inductive effect of the methyl group. However, the larger ring size of hexamethyleneimine and potential conformational effects may play a more significant role in determining the basicity of this compound.
In terms of nucleophilicity, a direct comparison is more complex as it is influenced by both electronic and steric factors. Generally, for a given ring size, a secondary amine is a better nucleophile than a primary amine, and a tertiary amine can be an even better nucleophile, provided steric hindrance is not a limiting factor. The N-methyl group in N-methylpiperidine enhances its ability to accept a proton, making it more basic than piperidine. This increased electron density on the nitrogen atom would also be expected to increase its nucleophilicity.
The nature of the substituent on the nitrogen atom of the hexamethyleneimine ring has a profound impact on its chemical behavior. Replacing the methyl group with other alkyl or functional groups can modulate the amine's basicity, nucleophilicity, and steric profile.
Increasing the steric bulk of the N-alkyl group generally decreases the nucleophilicity of the amine due to increased steric hindrance around the nitrogen atom. For instance, while N-methylation often increases basicity, further substitution with larger alkyl groups can lead to a decrease in basicity in the gas phase, although this effect is often mitigated by solvation effects in solution.
The introduction of electron-withdrawing groups on the nitrogen, such as an acyl or sulfonyl group, significantly reduces the basicity and nucleophilicity of the amine. This is due to the delocalization of the nitrogen lone pair into the adjacent carbonyl or sulfonyl group, making it less available for donation to a proton or an electrophile.
The table below summarizes the expected effects of different N-substituents on the chemical properties of hexamethyleneimine.
| N-Substituent | Effect on Basicity | Effect on Nucleophilicity |
|---|---|---|
| -H (Hexamethyleneimine) | High | High |
| -CH₃ (this compound) | High (Predicted to be slightly lower than hexamethyleneimine) | High |
| -CH₂CH₃ (N-Ethylhexamethyleneimine) | Similar to or slightly higher than -CH₃ | Slightly lower than -CH₃ due to increased sterics |
| -C(O)CH₃ (N-Acetylhexamethyleneimine) | Significantly Reduced | Significantly Reduced |
| -SO₂CH₃ (N-Methanesulfonylhexamethyleneimine) | Drastically Reduced | Drastically Reduced |
Future Research Directions and Emerging Opportunities for N Methylhexamethyleneimine
Integration with Green Chemistry Principles in Synthesis
The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic methods for cyclic amines like N-methylhexamethyleneimine. researchgate.net Future research will likely prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
Key areas of development include:
Catalytic Routes from Renewable Resources: Researchers are exploring catalytic pathways that utilize biomass as a starting material, moving away from traditional petroleum-based syntheses. rsc.org Techniques such as "hydrogen borrowing" amination of alcohols and reductive amination of aldehydes and ketones derived from biomass are promising sustainable alternatives. rsc.org
Enzymatic Synthesis: The use of biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), offers a green and efficient method for forming amide bonds, a reaction relevant to the derivatization of cyclic amines. nih.gov This enzymatic approach can be extended to the synthesis of various N-substituted cyclic amines, potentially including this compound derivatives, under mild conditions and with high selectivity. nih.gov
Solvent-Free and Aqueous Media Reactions: The development of synthetic routes that operate in water or without a solvent represents a significant advancement in green chemistry. researchgate.netmdpi.com Microwave-assisted organic synthesis in aqueous media has been shown to be an efficient method for the cyclocondensation of primary amines with alkyl dihalides to form nitrogen-containing heterocycles. organic-chemistry.org
One-Pot and Domino Reactions: Designing multi-step reactions to occur in a single reaction vessel (one-pot) or as a cascade of consecutive transformations (domino reactions) significantly improves efficiency by reducing the need for purification of intermediates. researchgate.net These strategies are being applied to the synthesis of functionalized saturated cyclic amines. researchgate.net
| Green Synthesis Strategy | Description | Potential Advantage for this compound Synthesis |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze reactions. nih.gov | High selectivity, mild reaction conditions, reduced waste. nih.gov |
| Hydrogen Borrowing | Catalytic amination of alcohols where the alcohol is temporarily oxidized to an aldehyde, which then reacts with an amine. rsc.org | Use of renewable alcohol feedstocks, high atom economy. rsc.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. organic-chemistry.org | Reduced reaction times, increased yields, potential for solvent-free conditions. organic-chemistry.org |
| Aqueous Media Synthesis | Using water as the reaction solvent. mdpi.com | Environmentally benign, low cost, improved safety. mdpi.com |
Development of Advanced Functional Materials Based on this compound Scaffolds
The this compound scaffold presents a versatile building block for the creation of advanced functional materials with tailored properties. scholar9.comindexcopernicus.com Its cyclic structure and the presence of a tertiary amine group allow for its incorporation into a variety of polymeric and supramolecular architectures.
Future research in this area is expected to focus on:
Polymer Synthesis: this compound and its derivatives can be used as monomers or building blocks in the synthesis of polymers. researchgate.net These polymers may find applications as dyestuffs, reaction media, or chiral ligands. researchgate.net The incorporation of the cyclic amine structure can impart unique thermal, mechanical, and chemical properties to the resulting polymer.
Fine Chemicals and Pharmaceuticals: Saturated cyclic amines are prominent motifs in many medicinal compounds and natural products. researchgate.netmdpi.com The this compound core could serve as a key structural element in the design and synthesis of new pharmaceuticals and fine chemicals. dtu.dk
Supramolecular Assemblies: The nitrogen atom in this compound can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions. This allows for the construction of complex supramolecular structures with potential applications in sensing, catalysis, and materials science.
Exploration of Novel Catalytic Systems and Applications
The catalytic potential of cyclic amines and their derivatives is a rapidly growing area of research. This compound can function as both a catalyst and a ligand in a variety of organic transformations.
Emerging opportunities in catalysis include:
Organocatalysis: Chiral amines are widely used as organocatalysts in asymmetric synthesis. researchgate.net Derivatives of this compound could be developed as novel chiral catalysts for enantioselective reactions, offering a metal-free and environmentally friendly alternative to traditional metal-based catalysts.
Ligand Development for Transition Metal Catalysis: The nitrogen atom of this compound can coordinate to transition metals, making it a potential ligand for a wide range of catalytic reactions. researchgate.net Research into the synthesis of novel this compound-based ligands could lead to the development of highly efficient and selective catalysts for processes such as cross-coupling reactions, hydrogenations, and aminations.
CO2 Capture and Utilization: The reaction of amines with carbon dioxide to form carbamates is a key step in CO2 capture technologies. nih.gov Bifunctional organocatalysts can facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO2. nih.gov this compound could be investigated for its role in similar CO2 capture and conversion processes.
| Catalytic Application | Role of this compound Derivative | Potential Reaction |
| Organocatalysis | Chiral catalyst. researchgate.net | Asymmetric aldol (B89426), Mannich, and Michael reactions. |
| Transition Metal Catalysis | Ligand for metal complexes. researchgate.net | Cross-coupling, hydrogenation, amination. researchgate.net |
| CO2 Utilization | Reactant for carbamate (B1207046) formation. nih.gov | Synthesis of cyclic carbamates and other value-added chemicals. nih.gov |
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, accelerating the discovery and design of new compounds and materials. acs.org The application of advanced computational methodologies to this compound can provide valuable insights into its properties and reactivity.
Future research directions in this domain include:
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. acs.org This is particularly important in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. acs.orgdntb.gov.ua
Reaction Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be employed to study the mechanisms of reactions involving this compound. documentsdelivered.com This allows for a deeper understanding of the factors that control reactivity and selectivity, aiding in the optimization of reaction conditions and the design of more efficient catalysts.
Materials Property Prediction: Molecular modeling can be used to predict the physical and chemical properties of materials based on this compound scaffolds. This can guide the rational design of new polymers and functional materials with desired characteristics, such as thermal stability, conductivity, and optical properties.
Q & A
Basic: What synthetic methodologies are recommended for producing N-methylhexamethyleneimine, and how do reaction parameters influence yield?
Answer:
this compound is typically synthesized via alkylation of hexamethyleneimine using methylating agents like methyl chloride or methyl iodide in the presence of a base. Reaction conditions such as temperature (optimized between 40–60°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., K₂CO₃) significantly impact yield. For example, a two-step process involving hexamethyleneimine and chloroformic acid methyl ester achieved 70% yield under anhydrous conditions . Post-synthesis purification via fractional distillation or recrystallization is critical to isolate the compound from byproducts like unreacted amines or salts.
Advanced: How can computational models predict the regioselectivity of this compound in organocatalytic reactions?
Answer:
Density Functional Theory (DFT) calculations can map the electron density distribution and frontier molecular orbitals (HOMO/LUMO) of this compound to identify reactive sites. For instance, the nitrogen lone pair’s spatial orientation and steric hindrance from the methyl group influence nucleophilic attack patterns. Molecular dynamics simulations further assess solvent effects (e.g., polar aprotic solvents stabilize transition states). Researchers should validate predictions experimentally using kinetic isotopic effects (KIE) or Hammett plots to correlate electronic parameters with reaction rates .
Basic: What spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be monitored?
Answer:
- ¹H/¹³C NMR : The methyl group (-N-CH₃) appears as a singlet at ~2.2 ppm (¹H) and 35–40 ppm (¹³C). The hexamethylene backbone protons resonate between 1.2–1.8 ppm .
- IR Spectroscopy : N-methyl C-H stretching vibrations occur at ~2800 cm⁻¹, while amine deformation modes appear near 1600 cm⁻¹ .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 115 confirms the molecular weight. Fragmentation patterns (e.g., loss of CH₃ group) aid structural validation .
Advanced: How can systematic reviews reconcile contradictory data on this compound’s biological activity across studies?
Answer:
Contradictions may arise from variations in experimental design (e.g., cell lines, dosages). A PRISMA-guided systematic review should:
Define inclusion criteria : Focus on peer-reviewed studies with standardized assays (e.g., IC₅₀ measurements).
Assess bias : Use Cochrane Risk of Bias Tool to evaluate blinding, randomization, and sample size.
Meta-analysis : Statistically aggregate data using fixed/random-effects models to quantify heterogeneity (I² statistic). Adjust for covariates like solvent choice (DMSO vs. aqueous buffers) that alter compound solubility .
Basic: What are the stability considerations for storing this compound, and how should degradation be assessed?
Answer:
- Storage : Store under inert gas (Ar/N₂) at -20°C to prevent oxidation. Avoid exposure to moisture (hydrolysis risk) .
- Degradation monitoring : Use HPLC with a C18 column (UV detection at 210 nm) to track decomposition products. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life under ICH guidelines .
Advanced: What mechanistic insights explain this compound’s role in asymmetric catalysis?
Answer:
The compound’s bicyclic structure creates a chiral pocket that stabilizes transition states via non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Kinetic studies (Eyring plots) reveal entropy-driven activation in enantioselective aldol reactions. Researchers should employ:
- Stereochemical probes : Isotopic labeling (²H/¹³C) to track bond formation.
- X-ray crystallography : Resolve catalyst-substrate complexes to identify critical interactions .
Basic: How can researchers validate the purity of this compound before experimental use?
Answer:
- Chromatography : GC-MS or HPLC with a purity threshold >98%.
- Elemental analysis : Compare experimental C/H/N ratios to theoretical values (e.g., C₇H₁₅N: C 73.0%, H 13.1%, N 12.2%) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
